Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
Description
Significance of the Pyrimidine (B1678525) Scaffold in Chemical and Biological Sciences
The pyrimidine nucleus is a cornerstone heterocyclic scaffold that holds a privileged position in the chemical and biological sciences. semanticscholar.org As an essential constituent of all living cells, it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of nucleic acids (DNA and RNA). semanticscholar.orgscispace.com This inherent biological relevance has made the pyrimidine framework a focal point of extensive research.
In medicinal chemistry, pyrimidine derivatives are recognized for their vast therapeutic potential, exhibiting a wide spectrum of pharmacological activities. scispace.comgsconlinepress.com These include applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. semanticscholar.orgnih.gov The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling chemists to modulate the molecule's physicochemical properties and biological activity to achieve desired therapeutic effects. mdpi.com Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, the pyrimidine scaffold is a major contributor to the field of drug discovery and development. nih.gov
Overview of Heterocyclic Chemistry and Pyrimidine Frameworks
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecules. Pyrimidine is a classic example of an aromatic heterocycle. It belongs to the diazine family, characterized by a six-membered ring containing two nitrogen atoms located at positions 1 and 3. semanticscholar.orgscispace.com
The presence of the electronegative nitrogen atoms makes the pyrimidine ring π-deficient, influencing its reactivity. askpharmacy.net This electronic characteristic is fundamental to its role in biological systems and its utility as a pharmacophore. The study of heterocyclic compounds like pyrimidine is crucial for the discovery of new drugs, as these frameworks are present in a vast number of natural products, vitamins, alkaloids, and synthetic therapeutic agents. scispace.com
Research Landscape of Substituted Pyrimidine Derivatives
The research landscape for substituted pyrimidine derivatives is dynamic and continually expanding, driven by the quest for novel therapeutic agents and functional materials. gsconlinepress.com Current research emphasizes the rational design and synthesis of new analogues with enhanced potency and selectivity for specific biological targets, such as protein kinases, which are often implicated in cancer. mdpi.comnih.gov
Modern synthetic strategies, including metal-catalyzed cross-coupling reactions and multi-component reactions, have significantly broadened the accessibility of complex and diversely substituted pyrimidines. semanticscholar.org Researchers are actively exploring structure-activity relationships (SAR), where subtle modifications to the substitution pattern on the pyrimidine core can lead to significant changes in biological function. semanticscholar.org Recent efforts have focused on developing pyrimidine derivatives as inhibitors of drug-resistant enzymes and as modulators of protein-protein interactions, highlighting the scaffold's enduring importance in addressing contemporary challenges in medicine. benthamdirect.comnih.gov
Structure
3D Structure
Properties
CAS No. |
98495-10-4 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-ethyl-2-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-13(8-6-11)14-15-9-12(4-2)10-16-14/h5-10H,3-4H2,1-2H3 |
InChI Key |
ZWNGPISEADEUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC=C(C=N2)CC |
Origin of Product |
United States |
Computational and Theoretical Investigations of Pyrimidine, 5 Ethyl 2 4 Ethylphenyl
Quantum Chemical Studies and Density Functional Theory (DFT) Calculations
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. These calculations solve approximations of the Schrödinger equation to provide insights into molecular behavior at the atomic and electronic levels. For a molecule like Pyrimidine (B1678525), 5-ethyl-2-(4-ethylphenyl)-, DFT would be a suitable method to elucidate its fundamental chemical characteristics.
Electronic Structure Analysis (HOMO-LUMO energies, energy gap, charge transfer)
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO and LUMO: The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap implies higher reactivity.
Charge Transfer: These calculations can also predict intramolecular charge transfer, revealing how electron density is distributed and shifted across the molecular framework.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.
The MEP map uses a color scale to denote different potential regions. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue represents areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. For Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, an MEP map would highlight the electronegative nitrogen atoms of the pyrimidine ring as likely sites for interaction with electrophiles.
Prediction of Molecular Properties (e.g., dipole moment, polarizability)
DFT calculations can accurately predict various molecular properties that are essential for understanding a compound's physical behavior and intermolecular interactions.
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions, such as van der Waals forces.
Molecular Modeling and Dynamics Simulations
While quantum chemical studies provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility over time.
Conformational Analysis
Most molecules are not rigid structures and can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. A conformational analysis of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- would involve systematically exploring its potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. This is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its biological activity or physical properties.
Assessment of Dynamic Behavior and Stability
Molecular dynamics (MD) simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. An MD simulation of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- would provide a trajectory of its atomic positions, velocities, and energies.
This simulation could be used to:
Assess the stability of different conformations in various environments (e.g., in a vacuum or in a solvent).
Observe the flexibility of different parts of the molecule, such as the rotation of the ethyl and phenyl groups.
Understand how the molecule interacts with its surroundings, for instance, with solvent molecules.
By analyzing the simulation, researchers can gain a deeper understanding of the molecule's behavior under realistic conditions, which is essential for applications in materials science and drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process by prioritizing which molecules to synthesize and test. fiveable.mejocpr.com
Development of Predictive Models
The development of predictive QSAR models for pyrimidine derivatives has been a significant area of research, focusing on a variety of biological targets. These models are typically built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as support vector machines (SVM) and random forests. fiveable.me
For instance, a QSAR study on 4, 6-diaryl-2-pyrimidinamine derivatives was conducted to develop models for their anti-breast cancer activity. ijpbs.net Using multiple linear regression, researchers were able to create models that could predict the biological activity of these compounds. ijpbs.net In another study, QSAR models were developed for pyrimidine derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors, a target for cancer therapy. nih.gov These models demonstrated good predictive capabilities in both internal and external validations. nih.gov
The general form of a QSAR model can be expressed as: Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
This equation signifies that the biological activity is a function of the molecule's properties. wikipedia.org
Descriptors and Statistical Validation
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors and rigorous statistical validation. Descriptors are numerical values that quantify different aspects of a molecule's structure and properties. jocpr.com For pyrimidine derivatives, a wide array of descriptors have been utilized in QSAR studies, including:
Constitutional descriptors: Related to the molecular composition (e.g., molecular weight, atom count).
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Electrostatic descriptors: Pertaining to the charge distribution (e.g., partial charges on atoms).
Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).
Physicochemical descriptors: Such as lipophilicity (logP) and hydrogen bonding capacity. jocpr.comresearchgate.net
Once a model is built using selected descriptors, it must be statistically validated to ensure its predictive power and robustness. A common method for validation is cross-validation, particularly the Leave-One-Out (LOO) method. ijpbs.net In this technique, one compound is removed from the dataset, the model is retrained on the remaining compounds, and then used to predict the activity of the removed compound. This process is repeated for each compound in the dataset. ijpbs.net The predictive ability of the model is then assessed using statistical parameters.
Table 1: Statistical Parameters for QSAR Model Validation
| Parameter | Description |
|---|---|
| q² | Cross-validated correlation coefficient. A measure of the predictive ability of the model in internal validation. |
| r²_pred | Predictive correlation coefficient for an external test set. A measure of the model's ability to predict the activity of new compounds. |
For example, in the study of pyrimidine derivatives as CDK2 inhibitors, the developed QSAR models exhibited q² values ranging from 0.56 to 0.73 and r²_pred values from 0.58 to 0.94, indicating good predictive performance. nih.gov
In Silico Mechanistic Insights (e.g., reaction mechanisms, transition states)
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the mechanisms of action of pyrimidine derivatives at a molecular level. nih.gov These computational techniques can elucidate the binding modes of these compounds to their biological targets and identify key interactions that are crucial for their activity.
Molecular docking studies have been employed to understand the binding of pyrimidine derivatives to various enzymes. For instance, in the investigation of pyrimidine derivatives as potential antibacterial agents targeting dihydrofolate reductase (DHFR), molecular docking revealed that the compounds bind to the active site of the enzyme. researchgate.net The studies identified key interactions, such as hydrogen bonds and van der Waals forces, with amino acid residues in the binding pocket. researchgate.net
Table 2: Example of Molecular Docking Results for Pyrimidine Derivatives Targeting DHFR
| Compound | Binding Energy (ΔG, kcal/mol) | Inhibition Constant (Ki, µM) |
|---|---|---|
| Derivative 1 | -6.39 | 20.78 |
| Derivative 2 | -6.08 | 34.88 |
| Derivative 3 | -6.60 | 14.53 |
Data from an in silico analysis of pyrimidine derivatives as potential antibacterial agents. researchgate.net
These results indicate that a lower binding energy and inhibition constant correlate with potentially higher inhibitory activity. researchgate.net
Furthermore, computational studies can shed light on reaction mechanisms. For example, the multicomponent synthesis of pyrimidines has been investigated in silico, revealing a sequence of steps involving the formation of intermediate iminium ions and subsequent dehydrogenation catalyzed by a proline-complex. nano-ntp.com This allows for the selective formation of C-C and C-N bonds, leading to the synthesis of fully substituted pyrimidines. nano-ntp.com Such computational mechanistic studies are crucial for optimizing synthetic routes and designing novel pyrimidine derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- |
| 4, 6-diaryl-2-pyrimidinamine |
| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol |
| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol |
| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrimidine, 5 Ethyl 2 4 Ethylphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For Pyrimidine (B1678525), 5-ethyl-2-(4-ethylphenyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of the molecular framework, confirming the connectivity of all atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- provides information about the chemical environment, number, and connectivity of protons in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The spectrum is anticipated to display distinct signals corresponding to the protons of the pyrimidine ring, the 5-ethyl substituent, and the 2-(4-ethylphenyl) group.
The protons on the pyrimidine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The protons of the ethyl groups will exhibit characteristic triplet and quartet patterns due to spin-spin coupling.
Table 1: Predicted ¹H NMR Data for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrimidine-H (2H) | 8.5 - 8.8 | Singlet | - |
| Phenyl-H (ortho to pyrimidine) | 8.2 - 8.4 | Doublet | ~8.0 |
| Phenyl-H (meta to pyrimidine) | 7.2 - 7.4 | Doublet | ~8.0 |
| Pyrimidine-CH₂CH₃ | 2.6 - 2.8 | Quartet | ~7.5 |
| Phenyl-CH₂CH₃ | 2.6 - 2.8 | Quartet | ~7.5 |
| Pyrimidine-CH₂CH₃ | 1.2 - 1.4 | Triplet | ~7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The chemical shifts in ¹³C NMR are generally observed over a much wider range than in ¹H NMR, allowing for the resolution of individual carbon signals. The carbons of the pyrimidine and phenyl rings are expected to resonate in the aromatic region (typically 120-170 ppm). The aliphatic carbons of the ethyl groups will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C2 | 160 - 165 |
| Pyrimidine C4/C6 | 155 - 160 |
| Pyrimidine C5 | 125 - 130 |
| Phenyl C1 (ipso-pyrimidine) | 135 - 140 |
| Phenyl C2/C6 (ortho) | 128 - 132 |
| Phenyl C3/C5 (meta) | 127 - 130 |
| Phenyl C4 (ipso-ethyl) | 145 - 150 |
| Pyrimidine -CH₂CH₃ | 25 - 30 |
| Phenyl -CH₂CH₃ | 28 - 33 |
| Pyrimidine -CH₂CH₃ | 13 - 17 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for the complete structural assignment of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between the methylene (B1212753) and methyl protons within each ethyl group. It would also confirm the coupling between the ortho and meta protons on the 4-ethylphenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For instance, the quartet at ~2.7 ppm would correlate with the carbon signal around 28-33 ppm, confirming it as the methylene carbon of an ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the ortho protons of the phenyl ring and the C2 carbon of the pyrimidine ring, confirming their connectivity. Similarly, correlations between the methylene protons of the 5-ethyl group and carbons C4, C5, and C6 of the pyrimidine ring would establish the position of this substituent.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- would be characterized by absorption bands corresponding to the vibrations of the pyrimidine ring and the substituent groups.
Characteristic Vibrational Modes of the Pyrimidine Ring
The pyrimidine ring exhibits several characteristic vibrational modes. These include C-H stretching, C=N and C=C ring stretching, and ring breathing vibrations. The positions of these bands can be influenced by the nature and position of substituents on the ring. nih.govacs.org
Table 3: Characteristic IR Bands for the Pyrimidine Ring
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |
| C=N and C=C Ring Stretching | 1550 - 1600 | Strong |
| Ring Breathing/Stretching | 1400 - 1500 | Medium to Strong |
| In-plane C-H Bending | 1000 - 1300 | Medium |
Identification of Substituent-Specific Bands
In addition to the pyrimidine ring vibrations, the IR spectrum will display bands characteristic of the ethyl and phenyl substituents. The aliphatic C-H stretching vibrations of the ethyl groups will appear at wavenumbers just below 3000 cm⁻¹. The C-H bending vibrations for the methyl and methylene groups will also be present. The substituted phenyl group will show characteristic aromatic C-H stretching and out-of-plane bending bands, the latter of which can be indicative of the substitution pattern.
Table 4: Substituent-Specific IR Bands for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aliphatic C-H Stretching (CH₂, CH₃) | 2850 - 2980 | Medium to Strong |
| CH₃ Asymmetric Bending | ~1460 | Medium |
| CH₂ Scissoring | ~1450 | Medium |
| CH₃ Symmetric Bending | ~1380 | Medium |
| Phenyl Ring C=C Stretching | 1450 - 1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. The spectrum of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- is characterized by absorption bands arising from its aromatic pyrimidine and phenyl ring systems. The conjugated system formed by these two rings dictates the energy and intensity of these transitions.
The primary electronic transitions observed are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions are typically of high intensity (high molar absorptivity, ε) and occur at shorter wavelengths, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons from the nitrogen atoms of the pyrimidine ring into an antibonding π* orbital.
For similar 2-phenylpyrimidine (B3000279) structures, the main absorption bands are typically observed in the UV region. For instance, a related pyrimidine derivative was monitored at a maximum absorption wavelength (λmax) of 275 nm. nih.gov Based on the structure of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, which contains a conjugated phenyl and pyrimidine system, a strong absorption band corresponding to a π → π* transition is expected.
Table 1: Expected UV-Vis Spectroscopic Data for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
| ~270-285 | High | π → π | Phenyl-pyrimidine conjugated system |
| ~300-320 | Low | n → π | Pyrimidine ring (N atoms) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, the molecular weight is 212.29 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 212.
The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Common fragmentation pathways for substituted pyrimidines involve the cleavage of side chains and the eventual rupture of the heterocyclic ring. sapub.orgresearchgate.net A plausible fragmentation pattern for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- would initiate with benzylic cleavage, which is a favorable process.
Key expected fragmentation steps include:
Loss of a methyl radical (•CH₃): Cleavage of an ethyl group to lose a methyl radical, resulting in a stable benzylic-type cation. This would produce a fragment ion at m/z 197 ([M-15]⁺).
Loss of an ethyl radical (•C₂H₅): Cleavage of the entire ethyl group from either the pyrimidine or phenyl ring. This would result in a fragment at m/z 183 ([M-29]⁺).
Formation of the 4-ethylphenyl cation: Cleavage of the bond between the pyrimidine and phenyl rings could yield a fragment corresponding to the 4-ethylphenyl cation at m/z 105.
Formation of the 5-ethylpyrimidine (B1285229) cation: The corresponding 5-ethylpyrimidine fragment would appear at m/z 107.
The most intense peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation Data for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
| 212 | [C₁₄H₁₆N₂]⁺ (Molecular Ion) | - |
| 197 | [C₁₃H₁₃N₂]⁺ | •CH₃ |
| 183 | [C₁₂H₁₁N₂]⁺ | •C₂H₅ |
| 105 | [C₈H₉]⁺ | C₆H₇N₂ |
| 107 | [C₆H₇N₂]⁺ | C₈H₉ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, the theoretical exact mass of the molecular ion [M+H]⁺ (C₁₄H₁₇N₂⁺) is 213.1386. HRMS analysis would be used to confirm this exact mass, distinguishing it from other ions with the same nominal mass but different elemental formulas, thereby unequivocally verifying the compound's molecular formula.
Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. It involves the selection of a specific precursor ion (e.g., the molecular ion at m/z 212 or a fragment ion) which is then subjected to collision-induced dissociation (CID) to generate product ions. This process helps to establish fragmentation pathways and confirm the connectivity of atoms within the molecule. For example, selecting the m/z 197 ion as the precursor and observing its fragmentation would provide definitive evidence for the initial loss of a methyl group. Monitoring specific ion transitions, such as m/z 212 → 197, can be used for highly selective and sensitive quantification of the compound in complex mixtures. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- is not publicly available, its structural parameters can be predicted based on data from closely related 2-phenylpyrimidine derivatives. nih.govresearchgate.netresearchgate.net
The molecule is expected to feature two largely planar ring systems: the pyrimidine ring and the 4-ethylphenyl ring. Due to steric hindrance, these two rings are not expected to be coplanar. The dihedral angle between the mean planes of the pyrimidine and phenyl rings is a key structural parameter and is anticipated to be significant, similar to values observed in related structures which can range from approximately 10° to 45°. researchgate.netnih.gov
The ethyl groups attached to the rings would exhibit standard sp³ geometries. In the crystal lattice, molecules would likely be packed together through weak intermolecular interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings.
Table 3: Predicted X-ray Crystallographic Parameters for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-
| Parameter | Expected Value / Conformation |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/n, P-1 |
| Dihedral Angle (Pyrimidine-Phenyl) | 10° - 45° |
| Pyrimidine Ring Conformation | Near-planar |
| Phenyl Ring Conformation | Planar |
| Key Intermolecular Interactions | C-H···N bonds, π-π stacking |
Structure Activity Relationship Sar Studies and Molecular Interactions of Pyrimidine, 5 Ethyl 2 4 Ethylphenyl Derivatives
Principles of Structure-Activity Relationships in Pyrimidine (B1678525) Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For pyrimidine derivatives, SAR explores how modifications to the pyrimidine core and its substituents influence biological activity. nih.gov The central pyrimidine ring acts as a scaffold, and alterations at its various positions can significantly modulate the compound's efficacy and selectivity. nih.gov Key factors in the SAR of pyrimidine derivatives include the electronic properties, steric bulk, and lipophilicity of the substituents. nih.govacs.org
The biological activity of pyrimidine derivatives is profoundly influenced by the chemical nature and placement of functional groups on the pyrimidine ring. nih.govnih.gov For the specific scaffold of 5-ethyl-2-(4-ethylphenyl)pyrimidine, the ethyl group at the 5-position and the 4-ethylphenyl group at the 2-position are defining features.
The substituent at the C2-position often plays a critical role in directing the molecule's interaction with its biological target. The presence of an aromatic ring, such as the 4-ethylphenyl group, can facilitate interactions within hydrophobic pockets of target proteins. mdpi.com The ethyl group on this phenyl ring can further enhance this hydrophobic interaction. SAR studies on related 2-phenylpyrimidine (B3000279) derivatives have shown that modifications to this phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can fine-tune the compound's activity. nih.gov
The following table illustrates hypothetical SAR data for derivatives of the core structure, demonstrating how modifications at different positions could affect inhibitory activity against a generic kinase target.
| Compound ID | R1 (at C4/C6) | R2 (on phenyl ring) | Hypothetical IC₅₀ (nM) |
| Parent | H | 4'-ethyl | 150 |
| A-1 | -NH₂ | 4'-ethyl | 75 |
| A-2 | -OH | 4'-ethyl | 120 |
| A-3 | -Cl | 4'-ethyl | 90 |
| B-1 | H | 4'-H | 250 |
| B-2 | H | 4'-OCH₃ | 180 |
| B-3 | H | 4'-Cl | 110 |
This table contains illustrative data for educational purposes and does not represent experimentally verified results.
If chiral centers are introduced into the molecule, for example, by modifying the ethyl substituents, the stereochemistry can have a profound impact on biological activity. Different enantiomers or diastereomers may exhibit vastly different potencies and selectivities, as one isomer may orient itself more favorably within the binding pocket of the target protein than the other. acs.org The introduction of bulky substituents can restrict rotation around single bonds, leading to distinct, stable conformations (atropisomers) that may also differ in their biological effects.
Molecular Interactions with Biological Targets (Mechanistic Insights)
The therapeutic effect of a drug molecule originates from its specific interactions with a biological target, such as a protein or enzyme. For pyrimidine derivatives, these interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. acs.org Molecular docking studies are often employed to predict and analyze these binding modes. nih.gov
Hydrogen bonds are highly directional interactions that are crucial for molecular recognition and binding affinity. nih.gov The nitrogen atoms within the pyrimidine ring are characteristic hydrogen bond acceptors. rsc.orgreddit.com These nitrogens can form critical hydrogen bonds with hydrogen bond donor residues (e.g., the backbone N-H of an amino acid) in a protein's active site, anchoring the molecule in a productive orientation. acs.org The presence of additional functional groups, such as amino or hydroxyl groups substituted on the pyrimidine ring, can introduce further hydrogen bonding opportunities, potentially increasing binding potency. nih.gov
Aromatic rings are common features in drug molecules and protein active sites. nih.gov The pyrimidine ring and the phenyl ring of the title compound can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. acs.orgresearchgate.net These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to the binding affinity and specificity of the compound. nih.gov The geometry of this interaction can be face-to-face or edge-to-face, depending on the specific arrangement of the interacting rings within the binding site. acs.orgresearchgate.net
Chelation and Metal Ion Interactions
The pyrimidine scaffold, a key component of the specified compound, is known to participate in chelation and interactions with metal ions, a property that can be crucial for biological activity. The nitrogen atoms within the pyrimidine ring can act as ligands, coordinating with various metal ions. For instance, studies on the 2,4-diaminopyrimidine (B92962) derivative, Trimethoprim, have demonstrated its ability to act as a monodentate ligand, coordinating with metal ions such as zinc(II) and cadmium(II) through the N(1) atom of the pyrimidine ring. nih.govresearchgate.net In these complexes, the metal center can adopt different geometries, such as a distorted tetrahedral environment in the case of zinc. nih.gov
The interaction with metal ions is not limited to simple coordination. In some cases, bridging ligands, such as methoxo groups, can lead to the formation of binuclear or polynuclear complexes, as suggested by studies on a copper(II) complex of Trimethoprim. nih.gov The ability of pyrimidine derivatives to chelate metal ions is a critical aspect of the mechanism of action for some antibacterial drugs. nih.gov For example, the antibacterial activity of certain compounds relies on their ability to sequester divalent cations that are essential for bacterial growth. nih.gov This chelation is often pH-dependent and involves specific atoms within the molecule, such as a phenolate (B1203915) oxygen and a nitrogen atom from the pyrimidine ring. nih.gov
The interaction of pyrimidine derivatives with metal ions can be summarized in the following table:
| Pyrimidine Derivative | Metal Ion(s) | Coordination Details | Resulting Complex Geometry | Reference(s) |
| Trimethoprim | Zinc(II) | Monodentate via pyrimidinic N(1) | Distorted tetrahedral | nih.gov |
| Trimethoprim | Cadmium(II) | Monodentate via pyrimidinic N(1) | Six-coordinated in infinite chains | nih.gov |
| Trimethoprim | Copper(II) | Monodentate via pyrimidinic N(1) with bridging methoxo groups | Binuclear or polynuclear | nih.gov |
| Pyrimethamine | Silver(I) | Monodentate via pyrimidinic N(1) | Linear | researchgate.net |
| Pyrimethamine | Cobalt(II) | Monodentate via pyrimidinic N(1) | Tetrahedral and octahedral | researchgate.net |
| Pyrimethamine | Copper(II) | Monodentate via pyrimidinic N(1) | Tetrahedral and octahedral | researchgate.net |
Ligand-Target Binding Studies (e.g., binding affinity)
The binding affinity of pyrimidine derivatives to their biological targets is a cornerstone of their therapeutic potential. nih.gov Numerous studies have focused on quantifying this interaction for various pyrimidine-based compounds. For example, in the pursuit of anticancer agents, the binding affinity of pyrazolo[3,4-d]pyrimidine derivatives has been evaluated against various cancer cell lines. rsc.org The inhibitory concentration (IC50) is a common metric used to express the potency and, indirectly, the binding affinity of a compound. The following table showcases the binding affinities of selected pyrimidine derivatives against different targets.
| Compound ID | Target | IC50 Value | Reference(s) |
| Compound 72 | FAK | 27.4 nM | mdpi.com |
| Compound 16 | EGFR mutant | Potent inhibitory effect | nih.gov |
| Compound 34 | BTK | 0.4 nM | nih.gov |
| Sapanisertib | mTOR | 1 nM | nih.gov |
| Compound 4j | MCF-7 cell line | 16.18 ± 1.02 µM | researchgate.net |
| Compound 4j | HEPG-2 cell line | 7.56 ± 5.28 µM | researchgate.net |
These values highlight the diverse range of targets for pyrimidine scaffolds and the high degree of potency that can be achieved through chemical modification.
Molecular docking is a computational technique extensively used to predict the binding mode and affinity of a ligand to a biological target, as well as to identify key amino acid residues involved in the interaction. nih.govremedypublications.com For pyrimidine derivatives, docking studies have been instrumental in understanding their mechanism of action against various targets, including enzymes implicated in diabetes and cancer. remedypublications.comnih.gov
Docking simulations of pyrimidine derivatives into the active site of anti-diabetic targets have revealed the importance of hydrogen bonding interactions. remedypublications.com Similarly, in the context of cancer, docking studies of pyrimidine derivatives with cyclin-dependent kinase 2 (CDK2) have identified compounds with favorable binding energies, suggesting a strong interaction with the receptor. nih.gov The binding energies for some of these compounds are presented below.
| Compound ID | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Reference(s) |
| Compound 4c | Cyclin-dependent kinase 2 (1HCK) | -7.9 | nih.gov |
| Compound 4a | Cyclin-dependent kinase 2 (1HCK) | -7.7 | nih.gov |
| Compound 4h | Cyclin-dependent kinase 2 (1HCK) | -7.5 | nih.gov |
| Compound 4b | Cyclin-dependent kinase 2 (1HCK) | -7.4 | nih.gov |
| Compound 4 | Thymidylate synthase (1BID) | -7.0 | researchgate.net |
| Compound 6 | Thymidylate synthase (1BID) | -8.7 | researchgate.net |
These computational studies provide valuable insights into the specific interactions that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors.
Beyond orthosteric inhibition, where a ligand binds to the active site of a protein, pyrimidine scaffolds have been identified as allosteric modulators. nih.govnih.gov Allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the protein's activity. nih.gov This can manifest as either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it. nih.gov
The discovery of small molecule allosteric modulators for purine (B94841) and pyrimidine receptors has opened new avenues for therapeutic intervention. nih.gov For example, pyrimidine-based compounds have been investigated as allosteric modulators of the Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA). nih.gov While replacing a quinoline (B57606) ring system with a pyrimidine ring was found to reduce activity in one study, it highlights the potential for the pyrimidine scaffold to be tuned for allosteric modulation. nih.gov The development of allosteric modulators is a promising strategy for achieving greater target specificity and avoiding side effects associated with orthosteric ligands. nih.govrug.nl
Rational Design Principles for Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- Based Scaffolds
The rational design of new therapeutic agents based on the pyrimidine scaffold is an active area of research. nih.govresearchgate.net This involves a deep understanding of the structure-activity relationships and the application of modern drug design techniques to optimize the biological activity of lead compounds.
To explore the chemical space around a given scaffold and improve its drug-like properties, medicinal chemists often employ strategies to increase its three-dimensional (3D) structural diversity. u-strasbg.frresearchgate.net Scaffold saturation, which involves the conversion of sp2-hybridized atoms in an aromatic ring to sp3-hybridized atoms, is one such strategy. This introduces more complex 3D shapes into the molecule, which can lead to improved binding affinity and selectivity for the target protein. While specific examples for "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" are not available, the general principle of enhancing 3D character is a key consideration in modern drug design. The diversity of a compound library can be assessed by analyzing the distribution of its scaffolds. u-strasbg.fr
Skeletal editing is a powerful strategy in medicinal chemistry that involves the direct modification of a molecule's core structure. rsc.orgnih.govescholarship.orgacs.orgescholarship.org This approach allows for the conversion of one heterocyclic system to another, providing rapid access to novel chemical space and diversified molecular frameworks. nih.govescholarship.orgacs.orgescholarship.org For the pyrimidine core, skeletal editing techniques have been developed to transform it into other important heterocycles, such as pyrazoles. nih.govescholarship.orgacs.orgescholarship.org This transformation, which can be achieved under mild conditions, allows for the leveraging of the well-established chemistry of pyrimidines to synthesize a diverse range of pyrazole derivatives. nih.govescholarship.orgacs.orgescholarship.org Such strategies are invaluable for late-stage diversification of drug candidates, enabling the fine-tuning of their pharmacological properties. rsc.org
Applications of Pyrimidine, 5 Ethyl 2 4 Ethylphenyl As Chemical Probes in Scientific Research
Development of Pyrimidine-Based Chemical Probes
The synthetic tractability of the pyrimidine (B1678525) ring allows for extensive chemical modification, enabling the creation of a diverse array of chemical probes with tailored properties. researchtrend.net These probes are designed to interact with specific biological targets, providing insights into their function and role in disease. The development of these tools has been a significant focus of research, leading to innovative strategies for studying biological systems.
Pyrimidine-based chemical probes are crucial for investigating biological pathways, particularly the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. nih.govnih.gov These probes can be designed as analogs of natural pyrimidine nucleosides to be incorporated into the DNA of replicating cells or pathogens. nih.govnih.gov This allows researchers to monitor cellular proliferation and assess the efficacy of potential therapeutic agents that target this pathway. mdpi.com
One notable application is in the study of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease. These parasites rely on de novo pyrimidine biosynthesis for survival within host cells. nih.gov By introducing pyrimidine nucleoside analogues, researchers can track the replication of these parasites and screen for compounds that inhibit their growth. nih.govnih.gov For instance, 5-ethynyl-2'-deoxyuridine (EdU) has been effectively used as a chemical probe to visualize parasite DNA replication through click chemistry with a fluorescent azide. nih.govnih.gov This approach helps in identifying and characterizing both fast- and slow-acting antiparasitic compounds. nih.gov
Table 1: Pyrimidine Analogs as Chemical Probes in Biological Pathway Studies
| Probe Compound | Biological Pathway Studied | Organism/Cell Line | Key Finding |
| 5-ethynyl-2'-deoxyuridine (EdU) | DNA Replication / Pyrimidine Biosynthesis | Trypanosoma cruzi | Effective for visualizing parasite replication and screening inhibitors. nih.govnih.gov |
| F-ara-EdU | DNA Replication / Pyrimidine Biosynthesis | Trypanosoma cruzi | Demonstrated inhibitory activity against parasite amastigotes. nih.gov |
The integration of fluorescent moieties into the pyrimidine scaffold has led to the development of powerful probes for cellular imaging and detection. frontiersin.orgnih.govrsc.orgnih.gov These fluorescent probes offer high sensitivity and selectivity, enabling the real-time visualization of biological events and the detection of specific analytes within complex biological environments. nih.govacs.org
For example, pyrimidine-based fluorescent probes have been designed to monitor pH variations within mitochondria, a key process in mitophagy, the selective degradation of mitochondria. nih.gov One such probe, Z2, exhibits a "turn-on" fluorescence in acidic conditions, allowing for the specific detection of the acidification that occurs during mitophagy. nih.gov This tool is valuable for studying the pathological patterns associated with impaired mitophagy. nih.gov
Furthermore, fluorescent organic nanoparticles (FONPs) derived from pyrimidine-based sensors have been developed for the selective detection of pathogenic bacteria, such as Pseudomonas aeruginosa. rsc.orgnih.gov These FONPs show enhanced fluorescence in the presence of the target bacterium, providing a rapid and sensitive detection method. rsc.orgnih.gov Another area of application is in cancer cell imaging, where pyrimidine-BODIPY probes have been synthesized to combine the fluorescent properties of BODIPY with the potential therapeutic activity of the pyrimidine group. frontiersin.org
Table 2: Examples of Fluorescent Pyrimidine Probes
| Probe Name/Type | Target/Application | Principle of Detection | Reference |
| Z2 | Mitochondrial pH (Mitophagy) | "Turn-on" fluorescence in acidic conditions | nih.gov |
| Pyrimidine-derived FONPs | Pseudomonas aeruginosa | Selective fluorescence enhancement | rsc.orgnih.gov |
| Pyrimidine-BODIPY Probes | Cancer Cell Imaging | Combines fluorescence with potential anti-tumor activity | frontiersin.org |
Pyrimidine-Derived Compounds in Target Validation Studies
Pyrimidine derivatives are instrumental in target validation, the process of confirming that a specific molecular target is involved in a particular disease process. The structural diversity of pyrimidine-based compounds allows for the generation of extensive libraries for screening against various biological targets. acs.org Through techniques like molecular docking and structure-activity relationship (SAR) studies, researchers can identify potent and selective inhibitors for specific enzymes or receptors. researchtrend.net
For instance, pyrimidine-based compounds have been investigated as inhibitors of enzymes like EGFRWT in cancer, demonstrating their potential in targeted cancer therapy. researchtrend.net The development of pyrimidine-embedded molecular frameworks has also been a key strategy to probe and modulate protein-protein interactions (PPIs), which are often considered challenging drug targets. acs.orgacs.org By creating structurally diverse polyheterocycles with a pyrimidine core, scientists can explore new chemical space and identify novel modulators of PPIs. acs.org
Role in Understanding Molecular Mechanisms in Biological Systems
The application of pyrimidine-based chemical probes extends to the fundamental understanding of molecular mechanisms in biological systems. These tools allow for the precise perturbation and observation of cellular processes, providing insights that are often not achievable through genetic methods alone. youtube.com
By using reactivity-based chemical probes with a pyrimidine scaffold, researchers can profile the activity of entire enzyme families within complex proteomes. youtube.com This approach, known as activity-based protein profiling (ABPP), helps in identifying the functional roles of enzymes in health and disease. Furthermore, pyrimidine derivatives are used to study the intricate mechanisms of cancer-related inflammation and tumorigenesis. nih.gov They can act as inhibitors of key signaling molecules involved in these processes, helping to elucidate the underlying molecular pathways. nih.gov
The versatility of the pyrimidine scaffold ensures its continued importance in chemical biology. From elucidating the mechanisms of parasitic infections to visualizing the inner workings of cellular organelles and validating novel therapeutic targets, pyrimidine-based chemical probes, including derivatives of Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-, are indispensable tools for advancing our understanding of complex biological systems.
Future Research Directions and Emerging Paradigms for Pyrimidine, 5 Ethyl 2 4 Ethylphenyl
Integration of Computational and Experimental Methodologies
The exploration of pyrimidine (B1678525) derivatives is increasingly driven by a powerful partnership between computational modeling and experimental validation. researchgate.netmdpi.com This integrated approach is crucial for efficiently designing and synthesizing novel compounds with desired properties.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) are pivotal in the initial stages of research. researchgate.netnih.gov QSAR models can predict the biological activity of "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" and its analogues based on their molecular structures. tandfonline.com Molecular docking simulations can visualize how these molecules might bind to specific biological targets, such as proteins or enzymes, providing insights into their potential mechanisms of action. nih.govremedypublications.com DFT studies can further elucidate the electronic structure and reactivity of the molecule, guiding the synthesis of more potent and selective derivatives. acs.org
These in silico predictions are then tested and refined through experimental work. researchgate.net Organic chemists can synthesize the most promising compounds identified through computational screening. Subsequently, these newly synthesized molecules undergo rigorous biological evaluation to determine their actual activity and properties. orientjchem.orgacs.org This iterative cycle of prediction, synthesis, and testing accelerates the discovery process and reduces the reliance on traditional, time-consuming screening methods.
Table 1: Representative Data from an Integrated Computational and Experimental Workflow for Pyrimidine Derivatives
| Compound | Modification on Pyrimidine Core | Predicted Binding Affinity (kcal/mol) - Computational | Synthetic Yield (%) - Experimental | In vitro Activity (IC50, µM) - Experimental |
|---|---|---|---|---|
| Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- | Base Compound | -7.5 | N/A | Baseline |
| Analog A | Addition of hydroxyl group to ethylphenyl moiety | -8.2 | 65 | Improved |
| Analog B | Replacement of ethyl with propyl group | -7.8 | 72 | Similar |
| Analog C | Introduction of a fluoro group on the phenyl ring | -8.5 | 58 | Significantly Improved |
Development of Novel Pyrimidine-Embedded Molecular Frameworks
A significant frontier in pyrimidine research is the creation of novel and complex molecular architectures where the pyrimidine ring is a core component. acs.orgnih.gov The development of these "pyrimidine-embedded molecular frameworks" aims to move beyond simple, flat molecules to create three-dimensional structures with enhanced biological activity and selectivity. frontiersin.org
One powerful strategy in this area is Diversity-Oriented Synthesis (pDOS) . nih.govresearchgate.net This approach allows for the creation of a wide variety of complex polyheterocyclic compounds starting from a common pyrimidine-based precursor. nih.gov By employing different reaction pathways, chemists can generate libraries of molecules with diverse shapes and functionalities. researchgate.net These novel frameworks can explore a much broader range of biological targets than traditional pyrimidine derivatives. acs.orgnih.gov
For "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-", this could involve using it as a foundational block to build larger, more intricate structures. Techniques like tandem cyclizations or skeletal transformations could be employed to fuse other ring systems onto the pyrimidine core, leading to conformationally diverse medium, macro, and bridged cyclic scaffolds. frontiersin.org Such complex molecules may offer unique ways to interact with biological systems, potentially leading to the discovery of new therapeutic agents. frontiersin.orgacs.org
Table 2: Potential Novel Molecular Frameworks Derived from a Pyrimidine Scaffold
| Framework Type | Synthetic Strategy | Potential Application |
|---|---|---|
| Fused Polyheterocycles | Silver- or iodine-mediated tandem cyclization | Modulation of protein-protein interactions |
| Pyrimidodiazepines | Diverse pairing strategies | Targeting enzymes in signaling pathways |
| Medium-sized Azacycles | Skeletal transformation via selective bond cleavage | Development of peptidomimetics |
| Bridged Bicyclic Systems | Intramolecular cyclization reactions | Creation of conformationally rigid kinase inhibitors |
Exploring Pyrimidine, 5-ethyl-2-(4-ethylphenyl)- in Chemical Biology Applications
The utility of pyrimidine derivatives extends beyond therapeutics into the realm of chemical biology, where they can be developed as tools to study and manipulate biological processes. youtube.com "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" could be chemically modified to serve as a chemical probe , a small molecule used to investigate biological systems. nih.gov
For instance, by attaching a fluorescent tag or a reactive group to the molecule, it could be used to label and visualize specific proteins or cellular compartments. This would allow researchers to track the molecule's interactions within a cell in real-time. Furthermore, pyrimidine analogues have been used to monitor DNA replication in parasites, demonstrating their potential as probes for studying cellular proliferation. nih.gov
Another application is in the development of probes for activity-based protein profiling (ABPP) . This technique uses reactive chemical probes to identify and characterize the active sites of enzymes within complex biological samples. By designing a derivative of "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" with a suitable reactive "warhead," it could potentially be used to identify new enzymatic targets involved in disease.
Table 3: Illustrative Chemical Biology Applications for a Modified Pyrimidine Compound
| Application | Required Modification | Information Gained |
|---|---|---|
| Fluorescent Imaging | Conjugation to a fluorophore (e.g., fluorescein, rhodamine) | Subcellular localization and target engagement |
| Affinity-Based Probes | Attachment of a biotin (B1667282) tag for pulldown experiments | Identification of protein binding partners |
| Photoaffinity Labeling | Incorporation of a photoreactive group (e.g., diazirine, benzophenone) | Covalent labeling and identification of direct binding targets |
| DNA Replication Probe | Modification with an ethynyl (B1212043) group for click chemistry | Quantification of cellular proliferation |
Interdisciplinary Research on Pyrimidine-Based Compounds
The full potential of "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" and its derivatives can only be realized through collaborative, interdisciplinary research. The study of such compounds is no longer confined to a single scientific discipline but thrives at the intersection of chemistry, biology, and computational science.
Medicinal chemists are essential for the design and synthesis of novel pyrimidine analogues. orientjchem.orgacs.org Their expertise in organic synthesis allows for the creation of new molecules with tailored properties.
Computational biologists and chemists provide the in silico tools for modeling molecular interactions, predicting activity, and analyzing large datasets, thereby guiding the synthetic efforts. nih.govresearchgate.net
Pharmacologists and cell biologists are crucial for evaluating the biological effects of the synthesized compounds. orientjchem.orgmdpi.com They perform the in vitro and in vivo experiments that determine a compound's efficacy and mechanism of action.
Structural biologists can determine the three-dimensional structures of pyrimidine derivatives bound to their biological targets, providing a detailed roadmap for further optimization.
This collaborative ecosystem is essential for translating a promising molecule from a laboratory curiosity into a valuable tool for research or a potential therapeutic agent. Future research on "Pyrimidine, 5-ethyl-2-(4-ethylphenyl)-" will benefit immensely from such a multifaceted and integrated approach.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
